4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid is a synthetic compound featuring a cyclohexene ring substituted with a carboxylic acid group at position 1 and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at position 2. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine treatment . The cyclohexene backbone introduces conformational rigidity, which may enhance stereochemical control in synthetic applications or modulate bioactivity in pharmaceutical contexts.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,15,20H,10-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBLWAUYGVDIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid typically involves the protection of amino acids using the Fmoc group. One common method includes the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group temporarily shields the amino group from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexene-1-carboxylic acid with structurally related compounds:
Key Observations
In contrast, (–)-shikimic acid’s natural triol substituents confer water solubility, whereas the Fmoc group in the target compound enhances lipophilicity .
Synthetic Utility: Fmoc-protected analogues (e.g., cyclopentanecarboxylic acid derivative) are prioritized in solid-phase peptide synthesis (SPPS) due to their orthogonal protection strategies . The target compound likely serves a similar role but with distinct steric effects from the cyclohexene ring. 9-Oxo-9H-fluorene-1-carboxylic acid, synthesized via dichromate oxidation , lacks the amino-protecting group but shares fluorene-based aromaticity, useful in coordination chemistry.
Biological Activity: MK-6892, a cyclohexene carboxylic acid derivative, demonstrates potent HCAR2 agonist activity with reduced side effects compared to niacin . – The target compound’s Fmoc group may limit direct bioactivity but positions it as a precursor for bioactive peptide conjugates.
Physicochemical Properties
- Melting Points : Fmoc-protected compounds exhibit high thermal stability (e.g., cyclopentanecarboxylic acid derivative decomposes above 250°C ), suggesting similar behavior for the target compound.
- Solubility : The Fmoc group reduces water solubility compared to natural acids like shikimic acid , necessitating organic solvents (e.g., DMF, DCM) for handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
